molecular formula C13H13N3O4 B6011294 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B6011294
M. Wt: 275.26 g/mol
InChI Key: DBCOCUSNVHTNMZ-UHFFFAOYSA-N
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Description

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a pyrimidinetrione core structure This compound is characterized by the presence of a 4-methoxyphenyl group attached to an aminoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and subsequent condensation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione derivatives and analogs with different substituents on the phenyl or aminoethylidene groups. Examples include:

Uniqueness

The uniqueness of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-5-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-7(10-11(17)15-13(19)16-12(10)18)14-8-3-5-9(20-2)6-4-8/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCOCUSNVHTNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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